![molecular formula C6H11FO3 B1492226 4-Ethoxy-2-fluorobutanoic acid CAS No. 2097978-78-2](/img/structure/B1492226.png)
4-Ethoxy-2-fluorobutanoic acid
Overview
Description
“4-Ethoxy-2-fluorobutanoic acid” is a chemical compound with the molecular formula C6H11FO3 . It has an average mass of 150.148 Da and a monoisotopic mass of 150.069229 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .Scientific Research Applications
Application in Chromatography
4-Ethoxy-2-fluorobutanoic acid finds application in chromatographic techniques. A study by Kagan and colleagues (2001) demonstrated the use of ethoxynonafluorobutane, a related compound, as a solvent in high-performance liquid chromatography (HPLC). This solvent was successfully used for the separation of various compounds such as steroids, benzodiazepines, NSAIDs, and antidepressants. It was noted for its environmental friendliness and unique selectivity in chiral HPLC applications (Kagan, 2001).
Use in Stereoselective Synthesis
The compound has relevance in the stereoselective synthesis of amino acids. Laue et al. (2000) reported the synthesis of various fluorinated α-amino acids using diastereoselective alkylation methods. These synthesized amino acids included (+)-(S)-2-Amino-4-fluorobutanoic acid, highlighting the role of fluorinated compounds in the synthesis of biologically relevant molecules (Laue et al., 2000).
Environmental and Biological Studies
In environmental and biological studies, fluorinated compounds, including derivatives of this compound, have been investigated. Carvalho and Oliveira (2017) discussed the natural production of fluorinated compounds and the biotechnological prospects of the fluorinase enzyme. Their research highlights the rarity and significance of naturally occurring fluorinated compounds, such as 4-fluorothreonine, in various applications, including medical imaging (Carvalho & Oliveira, 2017).
Polymer Research
In the field of polymer research, Jiang et al. (2016) synthesized fluorinated polymers with short perfluorobutyl side chains as environmentally friendly alternatives to long-chain perfluorinated polymers. These new polymers demonstrated excellent water- and oil-repellent properties and are promising for non-stick and self-cleaning applications (Jiang et al., 2016).
Fluorescent Probes and Indicators
Fluorescent probes and indicators also benefit from the use of fluorinated compounds. Minta, Kao, and Tsien (1989) synthesized a new group of fluorescent indicators based on rhodamine and fluorescein chromophores for measuring cytosolic calcium. These compounds, including those with fluorinated components, showed significant fluorescence increases upon calcium binding (Minta, Kao, & Tsien, 1989).
Photoinduced Electron Transfer Studies
The role of fluorinated amino acids in photoinduced electron transfer was explored by Lv et al. (2015). They synthesized and genetically incorporated 4-fluoro-3-nitrophenylalanine, demonstrating its use in green fluorescent protein to facilitate ultrafast electron transfer, comparable to processes in photosystem I (Lv et al., 2015).
Safety and Hazards
The safety data sheet for similar compounds, such as “4-Fluorophenylboronic acid”, indicates that they may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to use these compounds only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Mechanism of Action
Target of Action
It is known that this compound belongs to the family of carboxylic acids, which are often involved in various biochemical reactions as intermediates. They can donate a proton (H+) from the COOH group, behaving as an acid .
Mode of Action
As a carboxylic acid, it can participate in various chemical reactions, such as esterification and amide formation. The presence of the ethoxy and fluorine groups may influence its reactivity and interaction with other molecules .
Biochemical Pathways
Carboxylic acids play a crucial role in many biochemical pathways, including the citric acid cycle and fatty acid synthesis .
Pharmacokinetics
It’s known that the pharmacokinetic properties of carboxylic acids can be influenced by factors such as their size, polarity, and the presence of functional groups .
Result of Action
As a carboxylic acid, it may participate in various biochemical reactions, influencing cellular processes .
Action Environment
The action, efficacy, and stability of 4-Ethoxy-2-fluorobutanoic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
4-ethoxy-2-fluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTQXHIZTAFDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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